molecular formula C9H10N2OS B15444441 6-Propoxy-1,2,3-benzothiadiazole CAS No. 63226-45-9

6-Propoxy-1,2,3-benzothiadiazole

Cat. No.: B15444441
CAS No.: 63226-45-9
M. Wt: 194.26 g/mol
InChI Key: IZCUWYVPFJJMCF-UHFFFAOYSA-N
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Description

6-Propoxy-1,2,3-benzothiadiazole is a chemical reagent designed for professional research and development purposes. This compound belongs to the benzothiadiazole class, a group of heterocyclic aromatic compounds known for their significant potential in agricultural and life sciences research . The core 1,2,3-benzothiadiazole structure is a bicyclic system comprising a benzene ring fused to a 1,2,3-thiadiazole, forming a planar, 10-π-electron aromatic system . The introduction of a propoxy functional group at the 6-position is intended to modify the compound's electronic properties, lipophilicity, and binding affinity, making it a subject of interest for structure-activity relationship (SAR) studies. Researchers value this derivative for exploring novel bioactive molecules. While the specific biological profile of this compound is under investigation, analogs in this chemical family, such as acibenzolar-S-methyl, have established commercial applications as plant defense potentiators . This suggests potential research applications for this compound in developing new agrochemicals, including insecticides and fungicides. Furthermore, benzothiadiazole scaffolds are investigated in pharmaceutical chemistry for their versatile biological properties, often serving as bioisosteric replacements for other heterocyclic systems in drug discovery efforts related to antimicrobial, antiparasitic, and antitumor agents . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental objectives.

Properties

CAS No.

63226-45-9

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

6-propoxy-1,2,3-benzothiadiazole

InChI

InChI=1S/C9H10N2OS/c1-2-5-12-7-3-4-8-9(6-7)13-11-10-8/h3-4,6H,2,5H2,1H3

InChI Key

IZCUWYVPFJJMCF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)N=NS2

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

Compound Substituent(s) Position(s) Melting Point (°C) Synthesis Yield Key Observations
6-Propoxy-BTD Propoxy 6 Not reported Not reported Predicted stability via steric optimization
4-Bromo-BTD Bromo 4 80–81 N/A Higher mp due to symmetry
5-Bromo-BTD Bromo 5 59–60 N/A Lower mp vs. 4-Bromo isomer
U-Methoxy-BTD Methoxy 7 (U*) 61–62 29% Moderate yield, steric hindrance

Note: "U" denotes undefined position in original literature .

  • Halogenated Derivatives : 4-Bromo-BTD (mp 80–81°C) and 5-Bromo-BTD (mp 59–60°C) demonstrate how substituent position affects crystallinity and stability. The 4-position bromine enhances symmetry, raising the melting point .
  • Alkoxy Derivatives : Methoxy substitution at the 7-position (U-Methoxy-BTD) yields a lower-melting compound (61–62°C) with moderate synthetic efficiency (29% yield), likely due to steric challenges during alkylation .

Electronic and Steric Effects

  • Steric Factors : Substituents at the 6-position (e.g., propoxy, butyl) optimize steric bulk, improving enzyme binding. Evidence suggests that even substituents with opposing electronic effects (e.g., nitro vs. methoxy) can enhance activity if steric parameters are favorable .

Q & A

Q. What advanced characterization techniques resolve ambiguities in polymer-dopant interactions?

  • Methodological Answer : Pair grazing-incidence X-ray diffraction (GI-XRD) with conductive AFM to map dopant distribution and crystallinity. Synchrotron-based XPS identifies chemical states (e.g., N 1s shifts in F4TCNQ-doped systems). In operando spectroelectrochemistry correlates doping level with device performance .

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